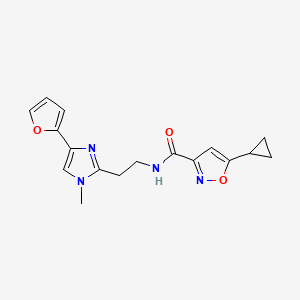

5-cyclopropyl-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-21-10-13(14-3-2-8-23-14)19-16(21)6-7-18-17(22)12-9-15(24-20-12)11-4-5-11/h2-3,8-11H,4-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXZTGBMRYFXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3CC3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

This structure includes an isoxazole ring, a cyclopropyl group, and an imidazole derivative, which are key to its biological activity.

Biological Activity Overview

Research has demonstrated that 5-cyclopropyl-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide exhibits various biological activities, including:

- Cytotoxicity against Cancer Cells

- Antimicrobial Activity

- Mechanisms of Action

Cytotoxicity Against Cancer Cells

Studies have shown that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has been tested against human promyelocytic leukemia cells (HL-60), demonstrating a concentration-dependent reduction in cell viability.

Case Study: HL-60 Cell Line

A study evaluated the cytotoxic effects of the compound at different concentrations:

| Concentration (μM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

The IC50 value was determined to be approximately 75 μM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

Antimicrobial Efficacy Table

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that the compound possesses promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : The precise mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized comparison based on structural motifs shared with compounds described in the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity : The target compound’s isoxazole-imidazole fusion is distinct from benzodioxol-imidazole hybrids (e.g., compound in ) or thiazole-based structures () . These differences influence binding affinity and metabolic stability.

Substituent Effects : The cyclopropyl group in the target compound may confer rigidity and lipophilicity, contrasting with the benzodioxol group in , which enhances electron-rich aromatic interactions .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core scaffold assembly : Condensation reactions are used to form the isoxazole and imidazole rings. For example, cyclopropane-containing isoxazole derivatives can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes .

Substituent introduction : The furan-2-yl group is incorporated into the imidazole ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative .

Amide coupling : The final carboxamide bond is formed using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol or acetonitrile) are recommended.

Characterization : 1H/13C-NMR, HRMS, and HPLC purity analysis are essential for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : To confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and furan/imidazole aromatic protons (δ ~6.5–8.5 ppm) .

- HRMS : For exact mass verification (e.g., molecular ion [M+H]+ with <2 ppm error) .

- FTIR : To validate the carboxamide C=O stretch (~1650–1680 cm⁻¹) and imidazole C-N stretches .

- HPLC : To assess purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when introducing the cyclopropyl group into the isoxazole ring?

- Methodological Answer :

- Reagent selection : Use cyclopropane carboxylic acid derivatives (e.g., cyclopropanecarbonyl chloride) with a Lewis acid catalyst (e.g., ZnCl₂) to enhance electrophilic substitution .

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., ring-opening of cyclopropane) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

Example optimization data :

| Reaction Condition | Yield (%) |

|---|---|

| DMF, ZnCl₂, 0°C | 78 |

| THF, no catalyst | 32 |

| DCM, AlCl₃, RT | 45 |

Q. How to resolve contradictions in reported biological activity data for structurally similar imidazole-isoxazole hybrids?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls .

- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to identify pharmacophore specificity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

Case study : A study on imidazole-furan hybrids showed divergent IC₅₀ values (5–50 µM) against COX-2 due to variations in assay pH and co-factor concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.